molecular formula C14H20N2O2S B2924624 N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide CAS No. 372109-26-7

N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide

Cat. No.: B2924624
CAS No.: 372109-26-7
M. Wt: 280.39
InChI Key: NHPNTFBYLUZMAP-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]butane-1-sulfonamide (CAS 372109-26-7) is a synthetic organic compound featuring an indole core linked to a butane-sulfonamide chain. With a molecular formula of C14H20N2O2S and a molecular weight of 280.39 g/mol, this compound is a derivative of tryptamine where the amine group has been functionalized with a butylsulfonamide moiety . This specific structural motif places it in a class of molecules that are of significant interest in medicinal chemistry research, particularly in the development of novel bioactive agents . The primary research value of this compound stems from the well-documented and diverse biological activities of both indole and sulfonamide derivatives. Indole-based structures are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . Sulfonamides, as one of the earliest classes of synthetic antibiotics, competitively inhibit dihydropteroate synthase, a key enzyme in the folate synthesis pathway of bacteria . This mechanism is fundamental to their antibacterial effects, and research into new sulfonamide derivatives aims to overcome antibiotic resistance and enhance potency . While specific biological data for this exact compound may be limited in the public domain, its structural analogs, such as other sulfonamide derivatives of tryptamine, have demonstrated promising antibacterial and antifungal activities in scientific studies . Consequently, this molecule serves as a valuable chemical building block or intermediate for researchers synthesizing and screening new potential therapeutic agents, especially in the fields of antimicrobial and antiproliferative drug discovery. Handling and Usage: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols while handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-2-3-10-19(17,18)16-9-8-12-11-15-14-7-5-4-6-13(12)14/h4-7,11,15-16H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPNTFBYLUZMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide typically involves the reaction of tryptamine with butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve tryptamine in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add butane-1-sulfonyl chloride to the reaction mixture while maintaining the temperature at around 0°C to 5°C.
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and extracted with an organic solvent.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
  • The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation. Additionally, the sulfonamide group can inhibit certain enzymes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Group

Aliphatic vs. Aromatic Sulfonamides
  • N-[2-(1H-indol-3-yl)ethyl]but-3-yne-1-sulfonamide (5a) : Replacing the butane chain with a terminal alkyne (but-3-yne) introduces sp-hybridized carbons, altering electronic properties and reactivity. NMR data (¹H and ¹³C) for 5a reveal distinct shifts (e.g., 1H-NMR: δ 2.85–3.10 ppm for sulfonamide protons) compared to saturated analogs, reflecting differences in electron density .
  • Synthesized via Rh-catalyzed hydroformylation, this compound shows 59% yield, lower than some aliphatic analogs, possibly due to steric hindrance during synthesis .
Electron-Donating Substituents
  • N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide: The 2,5-dimethoxybenzene group introduces electron-donating methoxy substituents, enhancing resonance stabilization. With a molecular weight of 360.43 g/mol and CAS-registered synthesis protocols, this derivative may exhibit improved binding affinity in enzyme inhibition assays compared to non-aromatic sulfonamides .

Indole Ring Modifications

Halogenation and Lipophilicity
  • N-{2-[7-Bromo-2-(pent-4-yn-1-yl)-1H-indol-3-yl]ethyl}-4-chloro-benzene-1-sulfonamide (4g) : Bromine at position 7 of the indole ring increases lipophilicity (logP) and may enhance membrane permeability. HRMS and IR data confirm structural integrity, with characteristic C-Br stretches at 560 cm⁻¹ .
Heterocyclic Replacements
  • N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide : Replacing indole with indazole introduces a second nitrogen atom, altering hydrogen-bonding capacity. This modification is associated with antiproliferative activity against cancer cell lines, as reported in crystallographic studies .

Functional Group Diversification

  • N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide: Switching from sulfonamide to carboxamide and incorporating an isoquinoline moiety changes the compound’s pharmacophore.

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide C₁₄H₁₉N₂O₂S 291.38 Butane sulfonamide, unsubstituted indole Balanced lipophilicity, moderate solubility
N-[2-(1H-indol-3-yl)ethyl]but-3-yne-1-sulfonamide (5a) C₁₄H₁₅N₂O₂S 287.35 Terminal alkyne Higher reactivity, distinct NMR shifts
N-[2-(1H-Indol-3-yl)-ethyl]-4-methyl-benzenesulfonamide (227a) C₁₇H₁₈N₂O₂S 326.40 Tosyl group Enhanced π-π stacking, 59% synthetic yield
N-{2-[7-Bromo-1H-indol-3-yl]ethyl}-4-chloro-benzenesulfonamide (4g) C₁₆H₁₃BrClN₂O₂S 427.71 Bromoindole, chlorophenyl Elevated logP, IR C-Br stretch

Critical Analysis

  • Synthetic Accessibility : Aliphatic sulfonamides (e.g., butane-1-sulfonamide) are typically synthesized in higher yields (e.g., 59–91% ) compared to halogenated or aromatic analogs, where steric and electronic factors complicate reactions.
  • Bioactivity Trends : Halogenated indole derivatives (e.g., 4g, 4k) show promise in targeting hydrophobic binding sites, while electron-rich aromatic sulfonamides (e.g., 2,5-dimethoxy) may optimize enzyme interactions .
  • Conflicting Evidence: While halogenation enhances lipophilicity, it may reduce aqueous solubility, limiting in vivo applicability.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its indole moiety, which is known for various pharmacological properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula

  • Molecular Formula : C13H18N2O2S
  • Molecular Weight : 270.36 g/mol

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The indole structure is often associated with anticancer properties. Studies have demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of the PI3K/Akt pathway.

Case Study: Breast Cancer Cell Lines

In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:

  • IC50 Value : 15 µM after 48 hours.
  • Mechanism : Induction of G1 phase cell cycle arrest and apoptosis.

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines has been explored in animal models. In a study involving lipopolysaccharide (LPS)-induced inflammation, administration of this compound led to a significant reduction in levels of TNF-alpha and IL-6.

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-alpha250120
IL-6300150

Enzyme Inhibition

This compound exhibits enzyme inhibitory activity, particularly against carbonic anhydrases (CAs). This inhibition may contribute to its therapeutic effects, especially in conditions like glaucoma and edema.

Modulation of Signaling Pathways

The compound modulates several signaling pathways involved in cell proliferation and survival. Notably, it affects the MAPK/ERK pathway, which is crucial for cellular responses to growth factors.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide?

Methodological Answer:
The compound can be synthesized via sulfonylation of the primary amine group in tryptamine derivatives. A typical procedure involves reacting 3-(2-aminoethyl)indole with butane-1-sulfonyl chloride under basic conditions (e.g., sodium carbonate or triethylamine) in anhydrous dichloromethane or THF. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Structural confirmation relies on NMR (¹H and ¹³C) and mass spectrometry. For example, analogous sulfonamide derivatives show characteristic NMR resonances for the indole proton (δ 7.0–7.6 ppm), sulfonamide NH (δ 6.8–7.2 ppm), and aliphatic sulfonyl groups (δ 1.4–3.2 ppm) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:
Key techniques include:

  • FT-IR Spectroscopy : Detect sulfonamide S=O asymmetric/symmetric stretches (1350–1160 cm⁻¹) and NH bending (1550–1500 cm⁻¹). Theoretical DFT calculations (e.g., B3LYP/6-311++G(d,p)) validate experimental vibrational assignments .
  • NMR Spectroscopy : ¹H NMR identifies indole protons (δ 6.5–7.6 ppm) and sulfonamide NH (broad singlet, δ ~7.1 ppm). ¹³C NMR confirms sulfonyl carbons (δ 50–55 ppm) and butane chain carbons (δ 20–35 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ (e.g., m/z 307.12 for C₁₄H₁₈N₂O₂S) and fragmentation patterns for structural validation .

Advanced: How does the sulfonamide moiety influence biological activity in enzyme inhibition studies?

Methodological Answer:
The sulfonamide group enhances binding to enzyme active sites via hydrogen bonding (NH and S=O groups) and hydrophobic interactions. For instance, sulfonamide-containing tryptamine analogs noncompetitively inhibit indolethylamine-N-methyltransferase (INMT) by forming stable interactions with conserved residues (e.g., Asp163, Tyr224). Activity assays (e.g., radiometric or fluorometric) quantify inhibition constants (Ki), while molecular docking (AutoDock Vina) predicts binding poses. Comparative studies with non-sulfonylated analogs (e.g., PAT vs. PDAT) reveal a 10-fold increase in potency due to sulfonyl group interactions .

Advanced: How can contradictions between experimental and theoretical spectral data be resolved?

Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations in DFT calculations. To resolve these:

  • Solvent Correction : Apply polarizable continuum models (PCM) in computational studies to mimic experimental conditions (e.g., DMSO or chloroform) .
  • Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers contributing to experimental spectra.
  • Hybrid Methods : Combine experimental Raman/IR with scaled quantum mechanical force fields (SQMFF) for accurate peak assignments. For example, Green et al. (1971) validated benzene derivatives’ spectra using this approach .

Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., INMT or kinase domains) using Glide or GOLD. Prioritize poses with strong hydrogen bonds (sulfonamide NH to Asp/Glu residues) and π-π stacking (indole to aromatic side chains) .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and sulfonamide torsion angles in multiple linear regression (MLR) or machine learning models (Random Forest) to predict activity.
  • DFT-Based Reactivity Indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization. For example, C3 of the indole ring is a common site for electrophilic substitution .

Advanced: How is the compound’s stability assessed under varying experimental conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC-UV (λ = 280 nm for indole). Sulfonamides are typically stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. TGA identifies decomposition onset temperatures (e.g., >200°C for similar sulfonamides) .

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